
2,3,4,6,8-Pentahydroxy-1-methylxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6,8-Pentahydroxy-1-methylxanthone is a natural product found in Wardomyces anomalus with data available.
Aplicaciones Científicas De Investigación
Modulation of Chemotherapy
Methylxanthines like pentoxifylline have been studied for their potential in modulating chemotherapy. Pentoxifylline, specifically, has shown to effectively modulate alkylating agents in tissue culture and human tumor explants in mice, indicating its potential role in enhancing chemotherapy outcomes (Dezube, Eder, & Pardee, 1990).
Neurodevelopmental Outcomes
The long-term effects of methylxanthine therapy, particularly caffeine, on neurodevelopment and growth have been explored. Studies have suggested that caffeine therapy for apnea of prematurity might improve the rate of survival without neurodevelopmental disability in infants with very low birth weight (Schmidt et al., 2007).
Treatment of Apnea in Premature Neonates
The use of methylxanthines for treating apnea of prematurity has been a common practice. The metabolism of such compounds in premature neonates, like the conversion of theophylline to caffeine, has been the subject of research, providing insights into the dosing and effects of these substances in this sensitive population (Bonati, Latini, & Marra, 1980).
Anti-fibrotic and Anti-inflammatory Properties
Methylxanthines like pentoxifylline have been recognized for their anti-fibrotic and anti-inflammatory properties. Studies have examined their role in inhibiting the production of collagen and reducing the proliferation of fibroblasts in hypertrophic scars, suggesting their potential in scar management and other conditions involving fibrosis and inflammation (Isaac et al., 2010).
Modulation of Immune Responses
Methylxanthines have also been investigated for their potential in modulating immune responses. Pentoxifylline, for instance, has shown to inhibit the release of tumor necrosis factor-alpha from human peripheral blood monocytes, indicating its potential therapeutic role in conditions associated with inflammatory and immune responses (Pollice et al., 2001).
Propiedades
Fórmula molecular |
C14H10O7 |
|---|---|
Peso molecular |
290.22 g/mol |
Nombre IUPAC |
2,3,4,6,8-pentahydroxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O7/c1-4-8-11(18)9-6(16)2-5(15)3-7(9)21-14(8)13(20)12(19)10(4)17/h2-3,15-17,19-20H,1H3 |
Clave InChI |
GAFABSZQILGZDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C(=C1O)O)O)OC3=CC(=CC(=C3C2=O)O)O |
Sinónimos |
2,3,4,6,8-pentahydroxy-1-methylxanthone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B1249087.png)


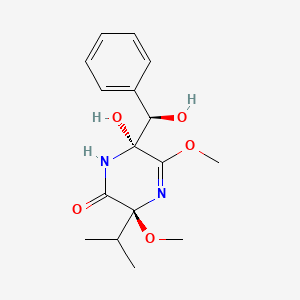
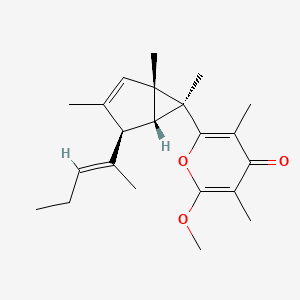
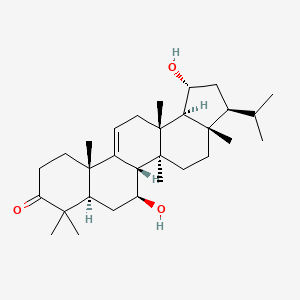
![2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one](/img/structure/B1249096.png)

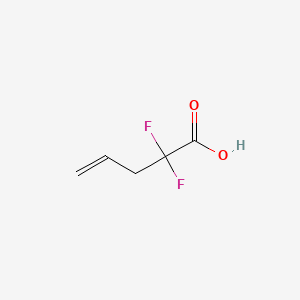

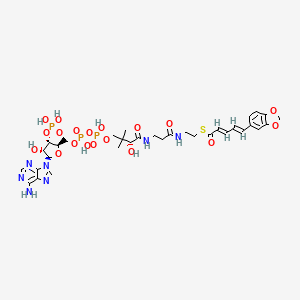

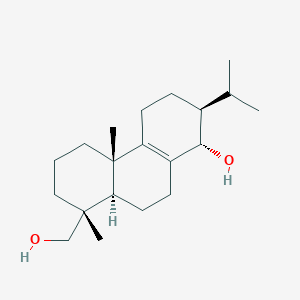
![2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B1249108.png)
